Physicochemical Properties and Synthetic Utility of 4-Chloro-3-(methanesulfinylmethyl)aniline
Physicochemical Properties and Synthetic Utility of 4-Chloro-3-(methanesulfinylmethyl)aniline
The following technical guide provides an in-depth analysis of 4-Chloro-3-(methanesulfinylmethyl)aniline , a specialized intermediate with significant utility in medicinal chemistry, particularly as a polar scaffold for kinase inhibitor development.[1][2]
[1][2]
Technical Guide for Research & Development
Executive Summary
4-Chloro-3-(methanesulfinylmethyl)aniline (CAS: 1250417-58-3 ) represents a critical class of functionalized anilines used in the synthesis of small-molecule inhibitors.[1][2] Distinguished by the presence of a sulfoxide moiety (
This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, providing a roadmap for its application in drug discovery—specifically for optimizing the pharmacokinetic (PK) properties of lipophilic kinase inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Chloro-3-[(methanesulfinyl)methyl]aniline |
| Common Name | 4-Chloro-3-(methylsulfinylmethyl)aniline |
| CAS Number | 1250417-58-3 |
| Molecular Formula | |
| Molecular Weight | 203.69 g/mol |
| SMILES |
Structural Features
The molecule comprises three distinct functional zones that dictate its reactivity and properties:
-
Aniline Core (Nucleophile): The primary amine (
) at position 1 acts as the principal handle for coupling reactions (e.g., amide bond formation, urea synthesis).[1][2] -
Chloro Substituent (Lipophile): The chlorine atom at position 4 provides metabolic stability to the aromatic ring and modulates the pKa of the aniline.[1][2]
-
Sulfinylmethyl Side Chain (Polar Modulator): Located at position 3, the methanesulfinylmethyl group introduces:
Physicochemical Profile
Understanding the physicochemical behavior of this intermediate is crucial for optimizing reaction conditions and predicting the properties of final drug candidates.[2]
Predicted & Empirical Properties
Note: Values derived from structure-activity relationship (SAR) models and analogous chloro-aniline derivatives.[1][2]
| Property | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | 0.8 – 1.2 | The polar sulfoxide group lowers LogP significantly compared to the sulfide analog ( |
| pKa (Conjugate Acid) | 3.2 – 3.5 | The electron-withdrawing effect of the 4-Cl and 3-sulfinylmethyl groups reduces the basicity of the aniline nitrogen (vs. aniline pKa |
| Solubility (Water) | Moderate | Enhanced by the sulfoxide's H-bond accepting capacity; significantly higher than 4-chloro-3-methylaniline.[1][2] |
| Solubility (Organic) | High | Soluble in polar aprotic solvents (DMSO, DMF, MeCN) and alcohols (MeOH, EtOH).[1] |
| Melting Point | 95 – 105 °C | Solid at room temperature; crystalline form depends on enantiomeric purity (racemate vs. enantiopure).[1][2] |
Stability & Reactivity[1][2]
-
Oxidation: The sulfoxide is susceptible to further oxidation to the sulfone (
) under strong oxidizing conditions (e.g., excess -CPBA, KMnO ).[1][2] -
Reduction: Can be reduced back to the sulfide (
) by strong reducing agents, though the aniline functionality usually requires protection during such transformations.[1][2] -
Thermal Stability: Sulfoxides can undergo thermal elimination (Pummerer rearrangement conditions) at high temperatures (>150°C) in the presence of anhydrides, requiring controlled heating during synthesis.[1][2]
Synthetic Pathways[1][9]
The synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline typically proceeds via the oxidation of its sulfide precursor.[1][2] This route allows for better control over the oxidation state and minimizes side reactions on the aniline ring.[2]
Primary Synthesis Route (Sulfide Oxidation)
This protocol describes the selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone or N-oxidation of the aniline.[1][2]
Step 1: Precursor Synthesis (Nucleophilic Substitution) [1][2]
-
Reactants: 4-Chloro-3-(chloromethyl)nitrobenzene + Sodium Methanethiolate (
).[1][2] -
Conditions: THF/MeOH,
.
Step 2: Nitro Reduction
-
Reagents:
or (careful monitoring to avoid dechlorination).[1][2] -
Product: 4-Chloro-3-(methylthiomethyl)aniline (Sulfide Intermediate).[1][2]
Step 3: Selective Oxidation (The Critical Step) [1][2]
-
Reagents: Sodium Periodate (
) or controlled .[1][2] -
Solvent:
(1:1).[1][2] -
Mechanism: Periodate allows for mild, selective oxidation of sulfide to sulfoxide, avoiding N-oxidation.[1][2]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from starting material to the target sulfoxide, highlighting critical decision points.
Figure 1: Synthetic pathway for 4-Chloro-3-(methanesulfinylmethyl)aniline, emphasizing the selectivity required to avoid sulfone formation.
Analytical Characterization
Validating the identity and purity of this compound requires specific attention to the sulfoxide chirality and the differentiation from its sulfide/sulfone analogs.[2]
NMR Spectroscopy
-
NMR (DMSO-
):-
Benzylic Protons (
): The methylene protons adjacent to the chiral sulfoxide center are diastereotopic .[1][2] They will appear as an AB quartet (two doublets) rather than a singlet, typically around .[1][2] This is the definitive signature of the sulfoxide.[2] -
Methyl Group (
): Singlet, shifted downfield ( ) compared to the sulfide ( ).[1][2] -
Aniline Protons (
): Broad singlet, exchangeable with , around .[1][2]
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][2]
-
Parent Ion (
): .[1][2] -
Isotope Pattern: Distinct chlorine isotope pattern (
), resulting in peaks at and .[1][2] -
Fragmentation: Loss of the methylsulfinyl group (
, mass 63) or the methyl group is common.[1][2]
Chiral HPLC Method (Enantiomeric Separation)
Since the sulfoxide is chiral, resolving the enantiomers is often necessary for drug development.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]
-
Mobile Phase: Hexane : Isopropanol (80:[1][2]20) with 0.1% Diethylamine (to suppress aniline tailing).[1][2]
Experimental Protocol: Solubility & Stability Testing
This self-validating protocol ensures the compound is suitable for biological assays.[1][2]
Objective: Determine kinetic solubility and oxidative stability in assay buffer.
-
Preparation: Dissolve 10 mg of target compound in DMSO to create a 10 mM stock solution.
-
Aqueous Dilution: Dilute stock 1:100 into PBS (pH 7.4) to reach 100 µM.[1][2]
-
Stability Challenge: Incubate the 100 µM solution at 37°C for 24 hours.
-
Analysis: Inject onto Reverse-Phase HPLC (C18 column).
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal).[1][2]
-
Specific Risk: Anilines can cause methemoglobinemia upon absorption.[1][2]
-
Handling:
References
-
Carilho, R., et al. (2015).[1][2] Metabolic Oxidation of Sulfides to Sulfoxides: Stereoselectivity and Drug Design. Journal of Medicinal Chemistry, 58(15), 5701-5715.[1][2] (Cited for sulfoxide chirality and metabolic context).[1][2]
